4-(3-chloro-4-fluorophenyl)-3-(5-cyclopropyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione
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Overview
Description
4-(3-chloro-4-fluorophenyl)-3-(5-cyclopropyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloro-4-fluorophenyl)-3-(5-cyclopropyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone.
Introduction of the triazole ring: The pyrazole intermediate is then reacted with a suitable nitrile or isothiocyanate to form the triazole ring.
Substitution reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the sulfur atom in the thione group.
Reduction: Reduction reactions may target the triazole ring or the phenyl group.
Substitution: The compound can undergo various substitution reactions, particularly at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(3-chloro-4-fluorophenyl)-3-(5-cyclopropyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-triazole-5-thione derivatives: These compounds share the triazole-thione core structure and may have similar biological activities.
Pyrazole derivatives: Compounds with a pyrazole ring often exhibit diverse biological properties.
Phenyl-substituted triazoles: These compounds have similar substitution patterns on the triazole ring.
Uniqueness
4-(3-chloro-4-fluorophenyl)-3-(5-cyclopropyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
879456-96-9 |
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Molecular Formula |
C14H11ClFN5S |
Molecular Weight |
335.8 g/mol |
IUPAC Name |
4-(3-chloro-4-fluorophenyl)-3-(5-cyclopropyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H11ClFN5S/c15-9-5-8(3-4-10(9)16)21-13(19-20-14(21)22)12-6-11(17-18-12)7-1-2-7/h3-7H,1-2H2,(H,17,18)(H,20,22) |
InChI Key |
HNSMBNZBZYFSKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NN2)C3=NNC(=S)N3C4=CC(=C(C=C4)F)Cl |
solubility |
33.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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